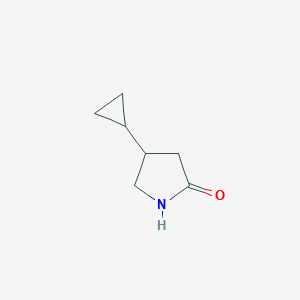

4-Cyclopropylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

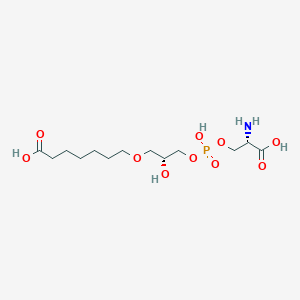

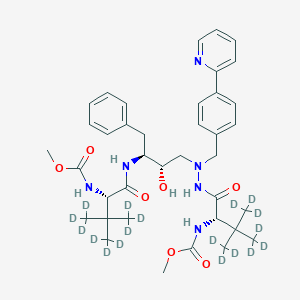

4-Cyclopropylpyrrolidin-2-one is a structural motif that is not directly mentioned in the provided papers, but its relevance can be inferred from the synthesis and study of related pyrrolidine derivatives. Pyrrolidinones are a class of compounds that feature prominently in pharmaceuticals and bioactive molecules due to their conformational rigidity and ability to mimic peptide bonds 10.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multistep reactions, starting from simple precursors. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved through the double reduction of cyclic sulfonamide precursors, which were prepared using an intramolecular Heck reaction . Similarly, the synthesis of spirobipyrrolidine scaffolds was performed using a silver-catalyzed asymmetric [3+2] cycloaddition of imino esters with 4-benzylidene-2,3-dioxopyrrolidines . These methods highlight the complexity and creativity required in constructing pyrrolidine-based compounds.

Molecular Structure Analysis

The molecular structure and conformation of pyrrolidine derivatives are crucial for their biological activity. Studies on cyclopropylpyridines, which share a similar cyclopropyl group to 4-cyclopropylpyrrolidin-2-one, have shown that the presence of the cyclopropyl group can lead to a mixture of conformers, influencing the stability and reactivity of the molecule . This suggests that the cyclopropyl group in 4-cyclopropylpyrrolidin-2-one would also play a significant role in its molecular conformation.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, which are essential for further functionalization. For example, gold(I)-catalyzed cyclization/nucleophilic substitution has been used to synthesize polysubstituted pyrrolin-4-ones . Additionally, the direct synthesis of 2-formylpyrrolidines and 2-pyrrolidinones from 4-pentenylsulfonamides via aerobic copper-catalyzed aminooxygenation demonstrates the versatility of pyrrolidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their structural features. For instance, the presence of a cyclopropyl group can impart conformational restriction, which is beneficial in the design of peptide isosteres, as seen in the synthesis of renin inhibitors . The tautomerism observed in 3-acylpyrrolidine-2,4-diones (tetramic acids) indicates that pyrrolidine derivatives can exhibit interesting dynamic behavior in solution, which can be crucial for their biological activity .

Wissenschaftliche Forschungsanwendungen

1. Enantioseparation in Chromatography

- Application Summary: Pyrrolidin-2-one derivatives, including 4-Cyclopropylpyrrolidin-2-one, are used as model analytes for investigating enantioseparation abilities on polysaccharide-based coated chiral stationary phases .

- Methods of Application: The influence of stationary and mobile phase type on resolution and elution order of enantiomers was studied . The nature of alcohol in the mobile phase was also an important factor contributing not only to retention but also resolution .

- Results: The polysaccharide backbone of the stationary phase (amylose and cellulose) has a significant impact on chiral recognition, and the best separation was observed on amylose-based chiral stationary phases . It was established that steric effects play an important role on 4C-substituted pyrrolidin-2-one derivative resolution on polysaccharide-based chiral columns .

2. Drug Discovery

- Application Summary: The pyrrolidine ring, including pyrrolidin-2-one derivatives, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolidin-2-one . The influence of steric factors on biological activity is also described, along with the structure–activity relationship (SAR) of the studied compounds .

- Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Eigenschaften

IUPAC Name |

4-cyclopropylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-3-6(4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWHGFBEGDLZCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561919 |

Source

|

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylpyrrolidin-2-one | |

CAS RN |

126822-39-7 |

Source

|

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

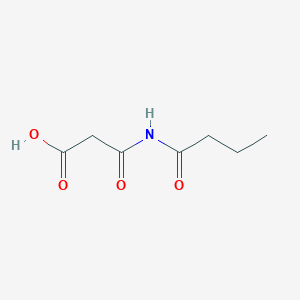

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)